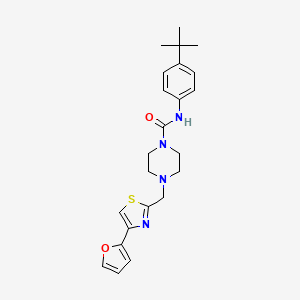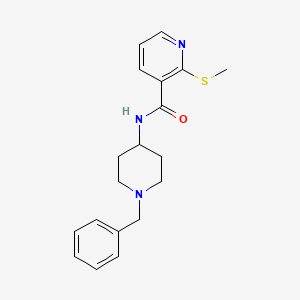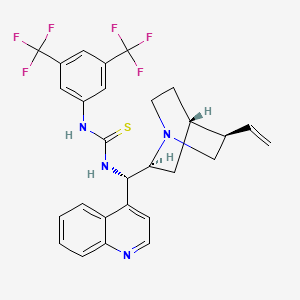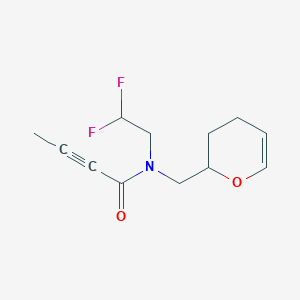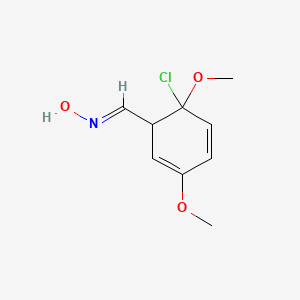
3-(3-Methylpyridin-4-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methylpyridin-4-yl)prop-2-enoic acid, also known as MPPA, is a chemical compound with potential applications in scientific research. It is a pyridine derivative that has been synthesized through various methods and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
3-(3-Methylpyridin-4-yl)prop-2-enoic acid derivatives are synthesized through specific chemical reactions, such as the reaction of N3-substituted amidrazones with maleic anhydride. The molecular structure of these compounds is confirmed using various spectroscopic methods, and their antiviral and immunomodulating activities have been examined (Modzelewska-Banachiewicz et al., 2009).
Tuning Packing and Porosity in Coordination Polymers
Research has demonstrated the ability to tune the packing, interpenetration, and porosity of two-dimensional networks in coordination polymers using 3-(3-methylpyridin-4-yl)benzoic acid with various metal ions. This process involves creating porous structures with potential applications in gas adsorption and catalysis (Tian et al., 2020).
Synthesis of Methyl Ester Derivatives and Analysis of Properties
The synthesis of methyl esters of 3-(3-methylpyridin-4-yl)prop-2-enoic acid derivatives has been explored. These compounds are studied for their structural properties using techniques like NMR and FTIR spectroscopy. They are also analyzed for their electronic properties and thermal behavior, indicating potential applications in material science (Kotteswaran et al., 2016).
Photoalignment of Liquid Crystals
Prop-2-enoates derived from 3-(3-methylpyridin-4-yl)prop-2-enoic acid have been used to promote the photoalignment of nematic liquid crystals. This research contributes to the development of materials for liquid crystal displays (LCDs) and highlights the influence of molecular structure on the alignment properties of liquid crystals (Hegde et al., 2013).
Antioxidative/Anti-Inflammatory Activity
Fullerene-polyamine conjugates derived from 3-(3-methylpyridin-4-yl)prop-2-enoic acid have been synthesized and evaluated for their antioxidative and anti-inflammatory activities. These compounds exhibit potential for biomedical applications due to their anti-lipid peroxidation, anti-lipoxygenase, and anti-inflammatory properties (Magoulas et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-(3-methylpyridin-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7-6-10-5-4-8(7)2-3-9(11)12/h2-6H,1H3,(H,11,12)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRZITAZKXBYKI-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylpyridin-4-yl)prop-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2512048.png)
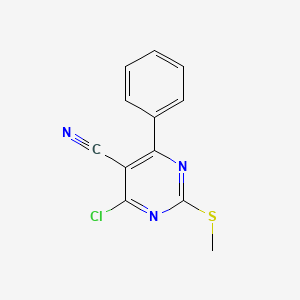
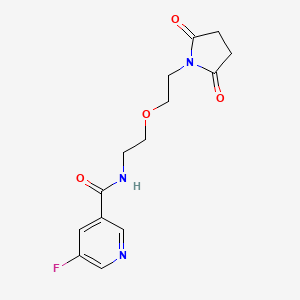
![5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride](/img/structure/B2512052.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)cyclohexanecarboxamide](/img/structure/B2512054.png)
![8-(2-Chloroethyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2512056.png)

